molecular formula C14H16N2O2S B2832311 3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-carboxamide CAS No. 2415563-66-3

3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-carboxamide

Cat. No. B2832311
CAS RN: 2415563-66-3
M. Wt: 276.35
InChI Key: HXLHQIFSORWKBH-UHFFFAOYSA-N
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Description

The compound “3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a cyclopropyl group, an oxazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The thiophene and oxazole rings are aromatic and planar, while the cyclopropyl group is non-planar. The presence of the carboxamide group could also lead to the formation of hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The thiophene ring is electron-rich and could undergo electrophilic aromatic substitution. The carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar carboxamide group could increase its solubility in polar solvents .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

3,5-dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9-12(10(2)18-16-9)13(17)15-8-14(4-5-14)11-3-6-19-7-11/h3,6-7H,4-5,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLHQIFSORWKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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